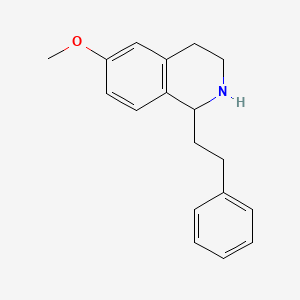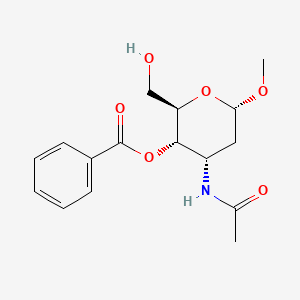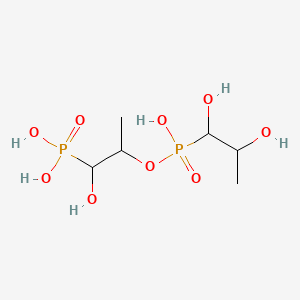![molecular formula C11H18N2O3S B13843569 methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)
methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . Biotin methyl ester is characterized by a bicyclic ring structure with a tetrahydroimidizalone ring fused to an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin methyl ester can be synthesized through several methods. One common method involves the catalytic oxidative carbonylation of diamines using tungsten hexacarbonyl (W(CO)6) as a catalyst . This procedure provides an alternative to the use of phosgene and phosgene derivatives for the formation of the urea moiety. Another method involves the graft co-polymerization of N,N’-methylenebisacrylamide and 2-acrylamido-2-methylpropanesulfonic acid in the presence of biotin methyl ester using photoinitiation with physisorbed benzophenone .
Industrial Production Methods
Industrial production of biotin methyl ester often involves microbial biosynthesis. Advances in synthetic biology have enabled the creation of microbial cell factories that produce biotin and its derivatives, including biotin methyl ester . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Biotin methyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and oxidation.
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Aminolysis: In this reaction, esters react with ammonia or primary/secondary alkyl amines to yield amides.
Oxidation: Biotin methyl ester can undergo oxidative reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Ammonia or primary/secondary alkyl amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Biotin and methanol.
Aminolysis: Biotin amides.
Oxidation: Various oxidized derivatives of biotin.
Scientific Research Applications
Biotin methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Industry: Employed in the production of biotin supplements and as a component in various biochemical assays.
Mechanism of Action
Biotin methyl ester exerts its effects primarily through its role as a coenzyme for carboxylase enzymes. These enzymes are involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound interacts with specific molecular targets, including acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, facilitating the transfer of carboxyl groups in metabolic reactions .
Comparison with Similar Compounds
Biotin methyl ester can be compared with other biotin derivatives, such as:
- Biotin p-nitrophenyl ester
- Diaminobiotin
- 4-aminobenzoic acid
These compounds share similar structural features but differ in their specific functional groups and applications. Biotin methyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties .
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
methyl 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7?,8-,10?/m0/s1 |
InChI Key |
BHEWJAXNLVWPSC-ZCUBBSJVSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
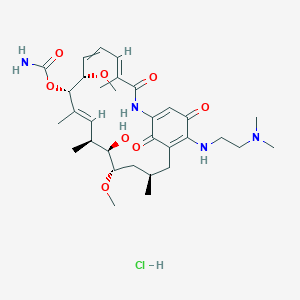
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
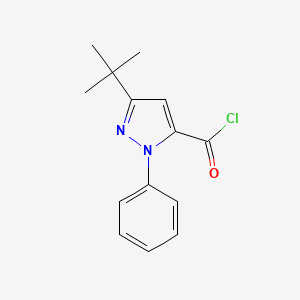
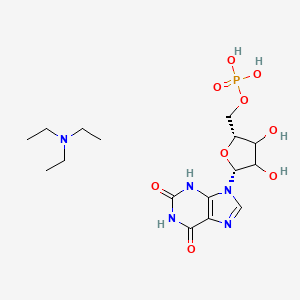
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
